molecular formula C19H25ClFN5OS B2503822 N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1216994-15-8

N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride

Cat. No.: B2503822
CAS No.: 1216994-15-8
M. Wt: 425.95
InChI Key: TWUYJSDDDXJSKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride is a sophisticated small molecule designed for advanced pharmacological and biochemical research. This compound features a multi-domain structure, integrating a 6-fluorobenzo[d]thiazolyl moiety, a 1,5-dimethyl-1H-pyrazole carboxamide core, and a diethylaminoethyl side chain, which is supplied as a hydrochloride salt to enhance solubility and stability. The molecular framework of this compound is characteristic of ligands targeting specific protein classes. Its close structural analogs, which share the N-(diethylamino)ethyl-N-(fluorobenzo[d]thiazol-2-yl)carboxamide backbone, are utilized in various high-value research applications, suggesting this compound holds significant potential as a chemical probe or a precursor in medicinal chemistry. The primary research value of this compound lies in its potential as a key intermediate for the synthesis of more complex bioactive molecules and as a tool compound for in vitro investigation of biological pathways. Its structure is engineered to interact with enzymatic targets, potentially modulating their activity in biochemical assays. Researchers may employ this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block in combinatorial chemistry. The incorporation of the fluorine atom is a common strategy in drug design to influence molecular properties such as metabolic stability, membrane permeability, and binding affinity. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN5OS.ClH/c1-5-24(6-2)9-10-25(18(26)16-11-13(3)23(4)22-16)19-21-15-8-7-14(20)12-17(15)27-19;/h7-8,11-12H,5-6,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUYJSDDDXJSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=NN(C(=C3)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A diethylamino group, which is known for enhancing lipophilicity and bioavailability.
  • A benzo[d]thiazole moiety, often associated with various pharmacological activities.
  • A pyrazole ring, which is linked to diverse biological effects.

Molecular Details

PropertyValue
Molecular Formula C₁₈H₂₃ClFN₃OS
Molecular Weight 407.9 g/mol
CAS Number 1215555-57-9

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Anticancer Properties
    • Preliminary studies suggest potential efficacy in inhibiting tumor cell proliferation. The mechanism may involve the modulation of signaling pathways related to cell growth and apoptosis.
  • Antimicrobial Activity
    • Similar compounds in the benzothiazole family have demonstrated antimicrobial properties. The presence of the diethylamino group may enhance interaction with microbial targets.
  • Cholinesterase Inhibition
    • Compounds with similar structures have shown inhibitory effects on cholinesterase enzymes, which are critical in neurotransmission. This suggests potential applications in treating neurodegenerative diseases.

The precise mechanism of action for this compound is not fully elucidated. However, studies on related benzothiazole derivatives indicate several possible pathways:

  • Protein Interaction
    • Molecular docking studies have predicted binding affinities with various biological targets, including enzymes involved in cancer metabolism and microbial resistance mechanisms .
  • Gene Expression Modulation
    • Research has shown that benzothiazoles can alter gene expression profiles related to stress response and metabolic processes .

Case Studies and Research Findings

Several studies highlight the biological activity of compounds related to this class:

  • Antitumor Efficacy
    • A study demonstrated that certain benzothiazole derivatives exhibit significant growth inhibition in human-derived cancer cell lines at nanomolar concentrations . This suggests that the compound may share similar properties.
  • Antimicrobial Studies
    • Research on benzothiazole derivatives found that increased lipophilicity correlates with enhanced antibacterial activity against various pathogens . This may imply that modifications in the structure of N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide could yield stronger antimicrobial agents.
  • Cholinesterase Inhibition
    • Compounds structurally similar to this compound have been shown to selectively inhibit butyrylcholinesterase (BChE), suggesting a potential role in cognitive enhancement or treatment for Alzheimer's disease .

Scientific Research Applications

Anticancer Activity

Several studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been evaluated for its efficacy against various human tumor cell lines, showing promising results in inhibiting cell growth. The National Cancer Institute (NCI) has conducted tests demonstrating its potential as an antitumor agent with a mean GI50_{50} value indicating effective cytotoxicity against cancer cells .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride. Its structural features allow it to interact with microbial targets effectively, leading to inhibition of growth in various bacterial strains .

Anti-inflammatory Effects

Molecular docking studies suggest that the compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory response pathway. This positions it as a candidate for further research into anti-inflammatory therapies .

Case Study 1: Anticancer Efficacy

In a study published by MDPI, the compound was subjected to in vitro evaluation against a panel of approximately sixty cancer cell lines. The results indicated a significant average cell growth inhibition rate (GP mean) of 12.53%, suggesting its potential use in cancer treatment protocols .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial activity of similar compounds demonstrated that modifications in the diethylamino group could enhance activity against specific bacterial strains. This indicates a pathway for optimizing the compound for better therapeutic outcomes in infectious diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis of Benzo[d]thiazole Derivatives

The target compound’s 6-fluorobenzo[d]thiazole group distinguishes it from analogs in , such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide , which features a trifluoromethyl (-CF₃) substituent at the 6-position. Fluorine (atomic radius: 0.64 Å) and trifluoromethyl (-CF₃, larger steric bulk) substituents influence binding affinity and metabolic stability. For example:

  • Trifluoromethyl : Increases lipophilicity (logP) but may reduce solubility.

Pyrazole Core Modifications

Compared to N-(2-(diethylamino)ethyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride (), the target compound differs in two key aspects:

Pyrazole substitution : The target has 1,5-dimethyl groups, while the analog has a single 1-methyl group.

Benzo[d]thiazole substitution : The target’s 6-fluoro group contrasts with the analog’s 6-methyl group.

Compound Name Substituents (Benzo[d]thiazole) Pyrazole Substitution Molecular Formula Molecular Weight (g/mol)
Target Compound 6-Fluoro 1,5-dimethyl C₁₉H₂₄ClFN₅OS 423.94
N-(2-(diethylamino)ethyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide HCl 6-Methyl 1-methyl C₁₉H₂₆ClN₅OS 408.0
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide 6-Trifluoromethyl N/A (acetamide core) C₁₆H₁₁F₃N₂O₂S 352.33

Pharmacological Implications

  • 6-Fluoro vs. 6-Trifluoromethyl : Fluorine’s smaller size may allow tighter binding to hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites), while -CF₃ could enhance off-target interactions.
  • Diethylaminoethyl Side Chain: This moiety, common to both the target and the analog in , improves water solubility and may facilitate interactions with G-protein-coupled receptors (GPCRs).

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s synthesis requires multi-step functionalization of the pyrazole and benzo[d]thiazole rings, similar to methods described in for acetamide derivatives.
  • Data Gaps: No direct pharmacological data (e.g., IC₅₀, pharmacokinetics) are available for the target compound in the provided evidence. Comparisons rely on structural extrapolation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.